molecular formula C11H16N2O2S2 B7636958 N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide

N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide

Cat. No.: B7636958
M. Wt: 272.4 g/mol
InChI Key: JGPPPESRXVVMAH-UHFFFAOYSA-N
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Description

N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antibacterial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide typically involves multiple steps. One common method includes the reaction of 6-chloropyridine-3-sulfonamide with N,N-dimethylamine in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-methylprop-2-enylsulfanyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving the use of industrial-grade reagents and solvents. The reaction conditions, such as temperature, pressure, and reaction time, would be carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, leading to the inhibition of folic acid synthesis in bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide is unique due to its specific substitution pattern on the pyridine ring and the presence of both dimethylamino and sulfonamide groups. This unique structure may confer distinct chemical reactivity and biological activity compared to other sulfonamides .

Properties

IUPAC Name

N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S2/c1-9(2)8-16-11-6-5-10(7-12-11)17(14,15)13(3)4/h5-7H,1,8H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPPPESRXVVMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CSC1=NC=C(C=C1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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